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Compound of Interest

Compound Name: N6-(2-Carboxyacetyl)-L-lysine

Cat. No.: B11720380 Get Quote

Application Note: Quantitative Profiling of the Lysine Malonylome using SILAC and High-

Resolution LC-MS/MS

Introduction & Biological Context
Lysine malonylation (Kmal) is a highly conserved, dynamic post-translational modification

(PTM) that serves as a critical bridge between cellular metabolism and protein function[1]. By

covalently attaching a malonyl group to the ε-amino group of a lysine residue, this modification

induces a monoisotopic mass shift of +86.0004 Da and causes a profound charge inversion

from +1 to -1 at physiological pH[2]. This massive electrostatic and structural alteration

frequently impacts the enzymatic activity of target proteins, particularly those governing

glycolysis, fatty acid oxidation, and mitochondrial respiration[1][3].

The malonylome is primarily regulated by the NAD+-dependent deacylase SIRT5 and the local

availability of its metabolic precursor, malonyl-CoA[1][3]. Dysregulation of Kmal is directly

implicated in severe metabolic disorders, including malonic aciduria and type 2 diabetes[3][4].

To accurately quantify these substoichiometric changes across different biological states (e.g.,

SIRT5 knockout vs. wild-type), Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

coupled with immunoaffinity enrichment and high-resolution LC-MS/MS provides a robust, self-

validating analytical framework[3][5].
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Regulatory dynamics of lysine malonylation (Kmal) via SIRT5 and malonyl-CoA metabolism.

Methodological Rationale: The SILAC-Kmal
Challenge
Quantifying Kmal presents unique biochemical and analytical challenges that dictate the

experimental design:

Substoichiometric Abundance: Malonylated peptides typically constitute less than 1% of the

total peptide pool. Therefore, targeted affinity enrichment is absolutely mandatory prior to MS

analysis[6][7].

Tryptic Cleavage Blockade: Trypsin relies on the positive charge of lysine or arginine to

anchor the peptide in its active site. Malonylation neutralizes this charge and adds steric
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bulk, rendering the modified lysine completely resistant to tryptic cleavage. Consequently, all

valid Kmal peptides will exhibit at least one internal missed cleavage.

System Self-Validation: To ensure that an observed increase in Kmal is not merely an artifact

of increased total protein expression, a fraction of the pre-enriched peptide mixture must be

analyzed for global proteome profiling. This allows for the normalization of Kmal ratios

against global protein ratios, creating a self-validating dataset[5].
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SILAC-based quantitative proteomics workflow for mapping the lysine malonylome.

Step-by-Step Protocol
Phase 1: SILAC Labeling and Cell Lysis

Metabolic Labeling: Culture the control cell line in "Light" SILAC media containing standard

L-Lysine (K0) and L-Arginine (R0). Culture the experimental cell line (e.g., SIRT5

knockdown) in "Heavy" SILAC media containing 13C6 15N2 L-Lysine (K8) and 13C6 15N4

L-Arginine (R10). Maintain for at least 6 passages to ensure >98% isotopic incorporation[3].

Harvest & Lysis: Harvest cells at ~80% confluence. Lyse in a denaturing buffer (8M Urea, 50

mM Tris-HCl pH 8.0, 1x Protease Inhibitor Cocktail, 50 mM Nicotinamide). Causality Note:

Nicotinamide is a potent inhibitor of class III histone deacetylases (sirtuins) and is critical to

prevent artificial demalonylation during extraction[3].

Quantification & Mixing: Clarify lysates by centrifugation (20,000 x g, 20 min, 4°C). Quantify

protein concentration using a BCA assay. Mix the Light and Heavy lysates in an exact 1:1
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ratio by mass. A minimum of 5-10 mg total protein is recommended for deep malonylome

coverage[7].

Phase 2: Digestion and Fractionation 4. Reduction & Alkylation: Reduce disulfide bonds with 10

mM DTT (37°C, 1 h) and alkylate with 20 mM Iodoacetamide (room temperature, 45 min, in the

dark). 5. Enzymatic Digestion: Dilute the urea concentration to <2M using 50 mM ammonium

bicarbonate. Add Trypsin at a 1:50 (enzyme:substrate) ratio and incubate overnight at 37°C. 6.

Desalting: Quench digestion with 1% Trifluoroacetic acid (TFA). Desalt peptides using Sep-Pak

C18 cartridges and lyophilize. 7. Global Proteome Aliquot: Resuspend peptides and reserve a

100 μg aliquot for global proteome LC-MS/MS analysis. This step is vital for determining

baseline protein level changes to accurately normalize the malonyl level changes[5].

Phase 3: Immunoaffinity Enrichment 8. Resuspension: Dissolve the remaining lyophilized

peptides in NETN buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.1% NP-40).

Causality Note: The inclusion of 0.1% NP-40 is crucial as it reduces non-specific hydrophobic

interactions, drastically lowering the background noise from unmodified peptides[7]. 9.

Immunoprecipitation: Add pre-washed pan-anti-malonyllysine antibody-conjugated agarose

beads to the peptide solution. Incubate overnight at 4°C with gentle end-over-end rotation[3][7].

10. Washing & Elution: Wash the beads three times with NETN buffer, followed by two washes

with LC-MS grade water to remove salts and detergent. Elute the enriched malonylated

peptides using 0.1% TFA in water (3 x 50 μL)[7]. Vacuum dry the eluate.

Phase 4: LC-MS/MS Acquisition 11. Liquid Chromatography: Resuspend peptides in 0.1%

Formic Acid. Separate on a high-resolution C18 analytical column (e.g., 50 cm x 75 μm) using

a 120-minute gradient from 2% to 28% Acetonitrile at 300 nL/min[8]. 12. Mass Spectrometry:

Analyze on an Orbitrap mass spectrometer (e.g., Fusion Lumos or Exploris) in Data-Dependent

Acquisition (DDA) mode[7][8].

MS1 Resolution: 120,000 at m/z 200.
MS2 Resolution: 30,000 (HCD fragmentation, Normalized Collision Energy: 28%).
Dynamic Exclusion: 30 seconds.

Data Presentation & Bioinformatics
To ensure accurate identification, database search engines (e.g., MaxQuant) must be

configured with specific parameters to account for the unique mass shifts and cleavage
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blockades associated with Kmal.

Table 1: Critical Database Search Parameters for Kmal SILAC

Parameter Setting / Value Rationale

Fixed Modification Carbamidomethylation (C)
Accounts for standard

alkylation of cysteines.

Variable Modification 1 Malonylation (K)
Monoisotopic mass shift of

+86.0004 Da.

Variable Modification 2 Oxidation (M)
Common artifact of sample

preparation.

SILAC Labels
Arg10 (+10.0083 Da), Lys8

(+8.0142 Da)

Defines the Heavy channel for

quantification.

Max Missed Cleavages 3
Malonylation blocks tryptic

cleavage at Lysine.

FDR Threshold 1% (Peptide and Protein level)
Ensures statistical rigor of

identifications.

Table 2: Representative Quantitative Data (SIRT5 KO Heavy vs WT Light) (Note: Data

represents expected trends based on established SIRT5 biology[1][3])
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Protein Name Gene Symbol
Malonylated
Site

SILAC Ratio
(H/L)

Biological
Pathway

Glyceraldehyde-

3-phosphate

dehydrogenase

GAPDH K184 4.2 Glycolysis

Malate

dehydrogenase,

mitochondrial

MDH2 K314 3.8 TCA Cycle

Very long-chain

specific acyl-CoA

dehydrogenase

VLCAD K402 5.1
Fatty Acid

Oxidation

Alpha-enolase ENO1 K343 2.9 Glycolysis

Expert Insights & Troubleshooting
Isotope Effect on Chromatography: Heavy arginine and lysine can cause slight

chromatographic shifts compared to their light counterparts. Modern quantification algorithms

utilize advanced peak-matching to account for this, but ensuring high-resolution MS1 scans

(120,000 Rs) is vital for accurate isotopic envelope integration.

Validating the Site: Because malonylation (+86.0004 Da) and succinylation (+100.0159 Da)

can sometimes occur on the same residues and are both regulated by SIRT5, high mass

accuracy (<5 ppm) is required to differentiate these acylations[9]. Furthermore, the

localization probability of the Kmal site should ideally be >0.99, which is achieved by

identifying site-determining b- and y-series ions in the MS2 spectra[9].

Normalization: A Kmal peptide might show a SILAC ratio of 2.0. However, if the global

proteome aliquot reveals that the parent protein also has a ratio of 2.0, the stoichiometry of

malonylation has not changed. True regulatory sites are those where the Kmal ratio

significantly deviates from the global protein ratio[5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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